(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine
Description
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is a chiral amine featuring a 3,5-difluorophenyl group and an (S)-1-phenylethylamine moiety. The compound’s enantiopure synthesis often leverages dynamic kinetic resolution (DKR) or sulfinamide intermediates, achieving yields of ~15% in multi-step processes .
Properties
Molecular Formula |
C16H17F2N |
|---|---|
Molecular Weight |
261.31 g/mol |
IUPAC Name |
(1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine |
InChI |
InChI=1S/C16H17F2N/c1-11(13-6-4-3-5-7-13)19-12(2)14-8-15(17)10-16(18)9-14/h3-12,19H,1-2H3/t11-,12-/m0/s1 |
InChI Key |
JFBUPTFKLMWNFJ-RYUDHWBXSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Reductive amination is a common method for synthesizing chiral amines such as (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine. This involves the reaction of a 3,5-difluorophenyl-substituted ketone or aldehyde with (S)-1-phenylethylamine under reducing conditions.
- The ketone or aldehyde intermediate is first reacted with the chiral amine to form an imine or iminium ion.
- Reduction is then carried out using agents such as sodium cyanoborohydride or hydrogenation catalysts to yield the chiral amine.
- This method preserves the stereochemistry of the chiral amine and allows for high enantiomeric excess.
Asymmetric Synthesis Using Chiral Auxiliaries
A more controlled stereoselective synthesis involves the use of chiral auxiliaries such as (S)-tert-butanesulfinamide:
- The aldehyde intermediate derived from 3,5-difluorophenyl precursors is condensed with (S)-tert-butanesulfinamide to form a chiral sulfinyl imine.
- Nucleophilic addition to this imine with organometallic reagents or other nucleophiles leads to the formation of the desired chiral amine intermediate.
- Subsequent deprotection of the sulfinamide group under acidic conditions yields the free amine with high stereochemical purity.
This method is well-documented for producing enantiomerically enriched amines and is supported by X-ray crystallographic confirmation of stereochemistry.
Modular Coupling and Protection Strategies
In complex synthetic schemes, modular synthesis involving coupling reactions is employed:
- Protected amine intermediates (e.g., Boc-protected) are coupled with fluorinated aromatic components via palladium-catalyzed cross-coupling reactions such as Sonogashira or Suzuki couplings.
- After coupling, protecting groups are removed under acidic conditions to yield the free amine.
- Peptide coupling agents like HATU are used for final amide bond formation when applicable.
This approach allows for the assembly of multifunctional molecules with precise stereochemical control.
Nucleophilic Aromatic Substitution on Fluorinated Aromatics
The introduction of the amine group onto the 3,5-difluorophenyl ring can be achieved via nucleophilic aromatic substitution:
- Starting from fluorinated benzaldehydes or benzyl alcohols, intermediates are converted to nitriles or other activated species.
- Nucleophilic substitution with amines or hydrazines followed by cyclization or further functionalization yields the desired amine-substituted aromatic compounds.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Challenges | Typical Yield (%) | Enantiomeric Purity |
|---|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | Simple, scalable | Requires careful control of reduction conditions | 70-90 | >95% |
| Asymmetric Synthesis with Chiral Auxiliaries | Condensation with sulfinamide + nucleophilic addition + deprotection | High stereoselectivity, well-established | Multi-step, requires chiral auxiliaries | 60-85 | >98% |
| Modular Coupling & Protection | Cross-coupling + protection/deprotection | Versatile for complex molecules | Requires multiple steps and catalysts | 65-90 | >95% |
| Nucleophilic Aromatic Substitution | Substitution on fluorinated aromatics | Efficient for aromatic core construction | Limited to activated aromatic systems | 70-85 | Not applicable |
Research Findings and Optimization Notes
- The use of (S)-tert-butanesulfinamide as a chiral auxiliary has been confirmed by single crystal X-ray diffraction to reliably produce the (S)-enantiomer of the amine with high stereochemical fidelity.
- Reductive amination conditions must be optimized to avoid racemization; mild reducing agents and controlled temperatures are preferred.
- Solvent choice impacts yield and stereoselectivity; polar aprotic solvents such as THF or DCM are commonly used.
- Protection strategies (e.g., Boc protection) facilitate purification and handling of intermediates, improving overall synthetic efficiency.
- Recent studies have demonstrated that water as a solvent in some amination reactions can enhance yields and reduce environmental impact, though this is substrate-dependent.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Halogenating agents or nucleophiles such as sodium azide or alkyl halides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as azides, alkyl groups, or halogens.
Scientific Research Applications
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe in chemical biology to study the mechanisms of action of various biological processes.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 3,5-difluorophenyl group in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic pockets in biological targets . Bromine atoms in the pyridinyl analog (23b) introduce steric bulk and halogen bonding capabilities, critical for HIV capsid protein binding .
Stereochemical Influences
- Enantiomeric purity is crucial: The (S,S)-configuration in the target compound ensures optimal spatial alignment for chiral recognition in drug intermediates .
- The (R)-isomer of the bis(trifluoromethyl) analog () serves as a Cinacalcet impurity, underscoring the pharmacological importance of stereochemistry .
Biological Activity
(S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine, a chiral compound, has garnered attention in pharmacological research due to its potential biological activities. The compound is characterized by its unique structural features, which may influence its interaction with biological targets, leading to various therapeutic applications.
The compound's IUPAC name is (1S)-N-[(1S)-1-(3,5-difluorophenyl)ethyl]-1-phenylethanamine. Its molecular formula is , and it has a molar mass of approximately 275.31 g/mol. The presence of difluorophenyl and phenylethyl groups contributes to its distinct pharmacological profile.
The biological activity of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes. These interactions can modulate various signaling pathways within cells, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation. The compound's mechanism may involve:
- Receptor Binding : Acting as a ligand for specific receptors.
- Enzyme Inhibition : Modulating the activity of enzymes involved in metabolic pathways.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
Antimicrobial Activity
Studies have explored the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives have shown significant activity against various bacterial strains, suggesting that (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine could exhibit similar effects through structural analogies.
Antitumor Activity
Preliminary investigations into the antitumor efficacy of related compounds suggest that (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine may have potential against malignant melanoma. Compounds with similar structures have demonstrated half-maximal inhibitory concentrations (IC50) in the low micromolar range against melanoma cell lines, indicating a promising avenue for further research.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | UACC-62 | 1.85 |
| Compound B | M14 | 0.76 |
| (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine | TBD | TBD |
Cardiovascular Safety Profile
A significant advantage of this compound is its lack of cardiotoxicity as indicated by hERG channel inhibition studies. Compounds within this structural class have shown no significant hERG inhibition (pIC50 < 4.3), which is crucial for drug safety profiles.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of (S)-1-(3,5-Difluorophenyl)-N-((S)-1-phenylethyl)ethan-1-amine and its analogs:
Study 1: Synthesis and In Vitro Evaluation
A study synthesized several derivatives of the compound and evaluated their biological activity against specific cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the compounds' cytotoxicity profiles.
Study 2: Structure–Activity Relationship (SAR)
Research on SAR highlighted that electron-donating groups on the phenyl moiety enhanced antitumor activity. This suggests that optimizing substituents on the aromatic rings could lead to more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
